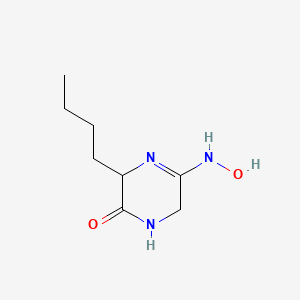![molecular formula C16H13N3OS B15245273 9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol CAS No. 189688-10-6](/img/structure/B15245273.png)
9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with an indole moiety. The presence of both sulfur and nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with phenylhydrazine in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial effects. Additionally, the compound may interact with DNA or RNA, leading to the disruption of cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring system and exhibit similar biological activities.
Indole derivatives: Compounds with an indole moiety that possess various pharmacological properties.
Uniqueness
9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol is unique due to the fusion of the thiadiazine and indole rings, which imparts distinct chemical and biological properties. This structural feature allows the compound to interact with a broader range of molecular targets, making it a versatile candidate for various scientific and industrial applications.
Properties
CAS No. |
189688-10-6 |
|---|---|
Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
9-methyl-3-phenyl-[1,3,4]thiadiazino[5,6-b]indol-4a-ol |
InChI |
InChI=1S/C16H13N3OS/c1-19-13-10-6-5-9-12(13)16(20)15(19)18-17-14(21-16)11-7-3-2-4-8-11/h2-10,20H,1H3 |
InChI Key |
SXUPZLDUZRTNGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=NN=C(S3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


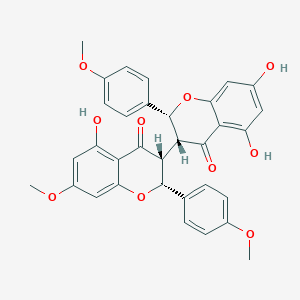
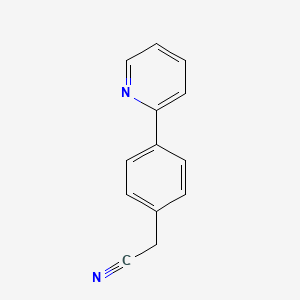
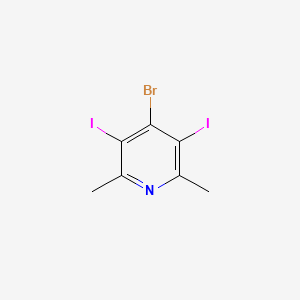
![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
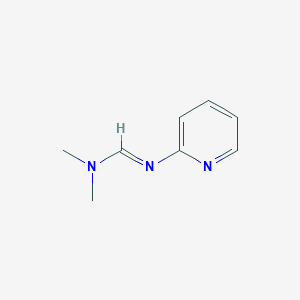
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
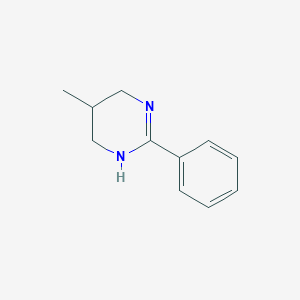
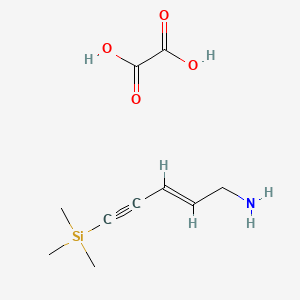
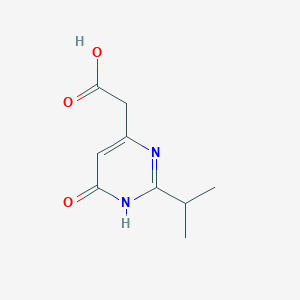
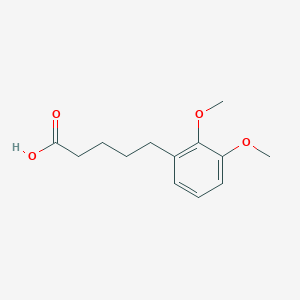
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)

